molecular formula C32H46O5 B11827925 Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate

Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate

Cat. No.: B11827925
M. Wt: 510.7 g/mol
InChI Key: GSNKQDWMPICBIX-QIJJMMCISA-N
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Description

Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the core polycyclic structure.

    Functional group transformations: such as oxidation, reduction, and esterification to introduce the desired functional groups.

    Stereoselective synthesis: to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates and selectivity.

    Scale-up procedures: to transition from laboratory-scale synthesis to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation and reduction: reactions, which can modify the oxidation state of the functional groups.

    Substitution reactions: where one functional group is replaced by another.

    Addition reactions: to introduce new functional groups into the molecule.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Acidic or basic catalysts: to facilitate substitution and addition reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may produce an alcohol.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic reactions and stereochemistry.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Investigation of its potential pharmacological properties and therapeutic applications.

    Industry: Possible use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with cellular pathways: to influence biological processes.

    Participating in chemical reactions: within biological systems to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex polycyclic organic molecules with multiple chiral centers and functional groups. Examples could be:

    Steroids: Such as cholesterol or corticosteroids, which have similar polycyclic structures.

    Terpenoids: Like taxol or camphor, which also feature complex ring systems and diverse functional groups.

Uniqueness

The uniqueness of Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

methyl (4aS,6aS,6bS,8aR,11Z,12aS,14aR,14bS)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,12,14a,14b-decahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C32H46O5/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15,18,20,22,24,33H,9-14,16-17H2,1-8H3/b19-18-/t20-,22-,24-,29-,30+,31-,32-/m0/s1

InChI Key

GSNKQDWMPICBIX-QIJJMMCISA-N

Isomeric SMILES

C[C@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C/C(=C/O)/C(=O)C5(C)C)C)C)(C)C)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C)C(=O)OC)C

Origin of Product

United States

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